Cas no 2137643-60-6 (4-Bromo-6-(1-ethoxyethenyl)pyrimidine)

4-Bromo-6-(1-ethoxyethenyl)pyrimidine is a versatile pyrimidine derivative featuring both bromo and ethoxyethenyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. The bromo substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ethoxyethenyl group offers opportunities for further functionalization. This compound is particularly useful in the development of heterocyclic frameworks and bioactive molecules. Its well-defined structure and stability under standard conditions ensure reliable performance in synthetic applications. Suitable for use in medicinal chemistry and material science, it provides a strategic building block for constructing complex molecular architectures.
4-Bromo-6-(1-ethoxyethenyl)pyrimidine structure
2137643-60-6 structure
Product Name:4-Bromo-6-(1-ethoxyethenyl)pyrimidine
CAS No:2137643-60-6
MF:C8H9BrN2O
MW:229.073860883713
CID:6252718
PubChem ID:165464390
Update Time:2025-10-29

4-Bromo-6-(1-ethoxyethenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-6-(1-ethoxyethenyl)pyrimidine
    • 2137643-60-6
    • EN300-803251
    • 4-Bromo-6-(1-ethoxyethenyl)pyrimidine
    • Inchi: 1S/C8H9BrN2O/c1-3-12-6(2)7-4-8(9)11-5-10-7/h4-5H,2-3H2,1H3
    • InChI Key: ZXHGGVZOJHPULK-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=C)OCC)=NC=N1

Computed Properties

  • Exact Mass: 227.98983g/mol
  • Monoisotopic Mass: 227.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35Ų

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Additional information on 4-Bromo-6-(1-ethoxyethenyl)pyrimidine

Introduction to 4-Bromo-6-(1-ethoxyethenyl)pyrimidine (CAS No. 2137643-60-6)

4-Bromo-6-(1-ethoxyethenyl)pyrimidine (CAS No. 2137643-60-6) is a significant intermediate in modern pharmaceutical and agrochemical research, playing a pivotal role in the synthesis of novel bioactive compounds. This heterocyclic compound, characterized by its brominated pyrimidine core and ethoxyethenyl substituent, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery.

The molecular structure of 4-Bromo-6-(1-ethoxyethenyl)pyrimidine consists of a pyrimidine ring substituted at the 4-position with a bromine atom and at the 6-position with a (1-ethoxyethenyl) group. This unique arrangement confers upon it distinct chemical properties that make it a valuable building block for constructing more complex molecules. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the ethoxyethenyl moiety introduces reactivity that can be exploited in various synthetic pathways.

In recent years, the demand for specialized intermediates like 4-Bromo-6-(1-ethoxyethenyl)pyrimidine has surged, driven by advancements in medicinal chemistry and the need for innovative therapeutic agents. Researchers have leveraged this compound to develop novel inhibitors targeting critical biological pathways. For instance, studies have demonstrated its utility in generating small-molecule inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases.

One notable application of 4-Bromo-6-(1-ethoxyethenyl)pyrimidine is in the synthesis of antiviral agents. The pyrimidine scaffold is a common motif in nucleoside analogs, which are known for their efficacy against viral infections. By incorporating the bromine and ethoxyethenyl groups, chemists can fine-tune the pharmacophore to enhance binding affinity and reduce side effects. Recent publications highlight its role in developing inhibitors of viral polymerases, showcasing its importance in combating emerging infectious diseases.

The agrochemical sector has also benefited from the use of 4-Bromo-6-(1-ethoxyethenyl)pyrimidine as a precursor for novel pesticides and herbicides. Its structural features allow for the design of compounds that interact selectively with biological targets in pests, offering a greener alternative to traditional agrochemicals. Furthermore, its stability under various environmental conditions makes it an attractive candidate for field applications.

From a synthetic chemistry perspective, 4-Bromo-6-(1-ethoxyethenyl)pyrimidine exemplifies the power of heterocyclic chemistry in drug discovery. The ability to modify its structure through cross-coupling reactions and other transformations opens up endless possibilities for generating structurally diverse libraries of compounds. This flexibility is crucial for high-throughput screening programs aimed at identifying lead candidates with optimal pharmacological profiles.

The industrial production of 4-Bromo-6-(1-ethoxyethenyl)pyrimidine adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to isolate the compound in high yields. These efforts are essential to meet the growing demand from research institutions and pharmaceutical companies worldwide.

Looking ahead, the future prospects for 4-Bromo-6-(1-ethoxyethenyl)pyrimidine appear promising, with ongoing research exploring new synthetic methodologies and applications. The integration of computational chemistry and machine learning tools is expected to accelerate the discovery process by predicting novel derivatives with enhanced biological activity. As our understanding of disease mechanisms evolves, so too will the need for innovative intermediates like this one.

In conclusion,4-Bromo-6-(1-ethoxyethenyl)pyrimidine (CAS No. 2137643-60-6) stands as a cornerstone in modern chemical synthesis, bridging the gap between fundamental research and practical applications. Its versatility makes it indispensable in pharmaceuticals, agrochemicals, and beyond, underscoring its significance as a key intermediate in addressing global health and agricultural challenges.

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